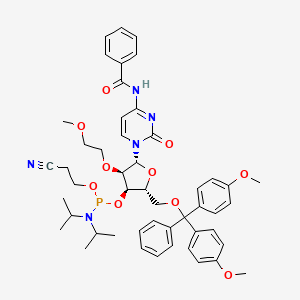

2'-O-MOE-rC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44-,45-,47-,65?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFVTVZPQIFRAU-NXPFYNPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101806 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251647-54-8 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-O-methoxyethyl-ribocytidine: A Deep Dive into a Cornerstone of Antisense Technology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methoxyethyl-ribocytidine (2'-MOE-C) is a chemically modified nucleoside that has become a cornerstone in the development of antisense oligonucleotide (ASO) therapeutics. As a "second-generation" modification, it builds upon the foundational phosphorothioate (PS) backbone modification to impart superior properties to ASOs, including enhanced nuclease resistance, increased binding affinity to target RNA, and a favorable pharmacokinetic and safety profile.[1] This technical guide provides a comprehensive overview of 2'-MOE-C, detailing its physicochemical properties, its role in the mechanism of action of ASOs, relevant experimental protocols, and its impact on the field of nucleic acid therapeutics.

Core Properties of 2'-O-methoxyethyl-ribocytidine

The defining feature of 2'-MOE-C is the presence of a methoxyethyl group attached to the 2' position of the ribose sugar. This modification significantly alters the properties of the nucleoside and, by extension, the oligonucleotide into which it is incorporated.

Physicochemical Characteristics

2'-O-(2-Methoxyethyl)-cytidine is a cytidine derivative used as a building block for synthesizing cross-linking oligonucleotides.[2] It is also utilized as a texturizing agent in food products.[2][3] Key chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C12H19N3O6 | [3][4] |

| Molecular Weight | 301.3 g/mol | [3][4] |

| CAS Number | 223777-16-0 | [2][3] |

| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | [4] |

| Storage Temperature | -20°C | [3] |

Impact on Oligonucleotide Properties

The incorporation of 2'-MOE modifications into an oligonucleotide chain confers several advantageous properties that are critical for therapeutic applications. These properties are often evaluated in comparison to unmodified oligonucleotides and other modifications like 2'-O-methyl (2'-OMe) and Locked Nucleic Acid (LNA).

| Property | Description | Quantitative Data | References |

| Nuclease Resistance | The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. | 2'-MOE modified oligonucleotides exhibit a half-life of >72 hours in 10% fetal bovine serum. | [5] |

| Binding Affinity | The 2'-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. This leads to the formation of more stable duplexes. | The melting temperature (Tm) of a duplex increases by approximately 0.9 to 1.6 °C for each 2'-MOE modification. | [6] |

| Pharmacokinetics | 2'-MOE modification, especially when combined with a phosphorothioate backbone, leads to favorable distribution to tissues like the liver and kidneys and a longer tissue half-life.[7] | 2'-MOE modified ASOs are metabolized slowly by endo- and exonucleases with minimal renal excretion of the parent drug (<1%-3%).[6] | [6][7] |

| Toxicity | 2'-MOE modifications generally exhibit a good safety profile.[1] For instance, 2'-MOE gapmers have a better safety profile than those with LNA modifications, which can be associated with hepatotoxicity.[6] | An analysis of over 2,600 human subjects treated with 16 different 2'-MOE ASOs showed no class-generic effect on platelet numbers.[3][8] | [1][3][6][8] |

Mechanism of Action in Antisense Oligonucleotides

2'-MOE-C is most commonly utilized in the "wings" of gapmer ASOs. This strategic placement is crucial for their primary mechanism of action: the RNase H-mediated degradation of target mRNA.

The Role of Gapmer Design

A gapmer ASO is a chimeric oligonucleotide consisting of a central "gap" of deoxynucleotides, which is flanked by "wings" of modified nucleosides, such as 2'-MOE.[9]

-

2'-MOE Wings: The wings, containing 2'-MOE-C and other 2'-MOE-modified nucleosides, provide nuclease resistance and high binding affinity to the target mRNA.[9]

-

DNA Gap: The central DNA gap is essential for recruiting and activating the cellular enzyme RNase H.[9]

RNase H-Mediated Cleavage Pathway

The primary mechanism by which 2'-MOE gapmer ASOs elicit their therapeutic effect is through the targeted degradation of mRNA via RNase H.

Caption: RNase H-mediated cleavage of target mRNA by a 2'-MOE gapmer ASO.

The process begins with the 2'-MOE gapmer ASO binding to its complementary target mRNA sequence. This hybridization event forms a DNA-RNA heteroduplex in the gap region, which is a substrate for RNase H.[4] RNase H then cleaves the RNA strand of the hybrid, leading to the degradation of the mRNA by cellular exonucleases.[4] This prevents the translation of the mRNA into protein, effectively silencing the target gene.

Experimental Protocols

Synthesis of 2'-O-methoxyethyl-ribocytidine Phosphoramidite

The synthesis of 2'-MOE-C phosphoramidite is a multi-step chemical process that is a prerequisite for its incorporation into oligonucleotides. While detailed, proprietary protocols exist, the general synthetic route is well-established.

A common approach involves the conversion of 2'-O-(2-methoxyethyl)uridine to its corresponding cytidine derivative.[2] This can be achieved through a process involving 4-nitrophenylation.[2] The synthesis of the 2'-O-methoxyethyl uridine precursor can be accomplished via a Lewis-acid-catalyzed ring opening of a protected 2,2'-anhydrouridine with 2-methoxyethanol. The resulting 2'-O-methoxyethyl uridine can then be converted to the cytidine analog. Subsequent protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group yields the final 2'-O-methoxyethyl-ribocytidine phosphoramidite, ready for use in solid-phase oligonucleotide synthesis.

Solid-Phase Synthesis of 2'-MOE Oligonucleotides

The incorporation of 2'-MOE-C into an oligonucleotide is achieved through automated solid-phase synthesis using the phosphoramidite method.[10]

Caption: General workflow for solid-phase synthesis of a 2'-MOE modified oligonucleotide.

The synthesis proceeds in a 3' to 5' direction on a solid support. Each cycle of nucleotide addition consists of four main steps:

-

Deblocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain.

-

Coupling: The 2'-MOE-C phosphoramidite (or another desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired sequence is synthesized.

Purification and Analysis of 2'-MOE Oligonucleotides

Following synthesis, the crude oligonucleotide is cleaved from the solid support and deprotected. Purification is then performed to isolate the full-length product from shorter failure sequences and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for purifying modified oligonucleotides.[5]

-

Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[2] The presence of the DMT group (if "DMT-on" synthesis is performed) or hydrophobic modifications like fluorescent dyes can significantly aid in the separation of the full-length product.[11]

-

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups, providing good resolution for shorter oligonucleotides.[11]

After purification, the identity and purity of the 2'-MOE oligonucleotide are typically confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

Conclusion

2'-O-methoxyethyl-ribocytidine has proven to be a highly valuable modification in the field of antisense technology. Its ability to confer enhanced nuclease resistance, increased binding affinity, and favorable pharmacokinetic properties has been instrumental in the development of several approved ASO drugs. The well-established synthetic and purification protocols for incorporating 2'-MOE-C into oligonucleotides have made it a reliable and widely used tool for researchers and drug developers. As the field of nucleic acid therapeutics continues to evolve, the foundational role of 2'-MOE modifications is likely to persist, providing a robust platform for the creation of next-generation gene-silencing therapies.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. SYNTHESIS OF 2′-O-PHOTOCAGED RIBONUCLEOSIDE PHOSPHORAMIDITES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 11. labcluster.com [labcluster.com]

An In-Depth Technical Guide to 2'-O-Methoxyethyl-ribocytidine (2'-O-MOE-rC): Chemical Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality, offering enhanced efficacy and safety profiles over their predecessors. A cornerstone of this advancement is the incorporation of chemically modified nucleotides, among which 2'-O-methoxyethyl (2'-O-MOE) modifications are prominent. This technical guide provides a comprehensive overview of 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC), a key component of many successful ASO therapies. We will delve into its chemical structure, unique properties, and the experimental protocols essential for its characterization and evaluation.

Chemical Structure and Synthesis of this compound

The defining feature of this compound is the presence of a methoxyethyl group attached to the 2'-hydroxyl position of the ribose sugar. This modification significantly alters the sugar pucker, favoring an RNA-like C3'-endo conformation. This structural bias is crucial for the enhanced properties of 2'-O-MOE modified oligonucleotides.[1][2][3]

The synthesis of this compound phosphoramidite, the building block for oligonucleotide synthesis, is a multi-step process that begins with a protected cytidine ribonucleoside. Key steps involve the selective alkylation of the 2'-hydroxyl group with 2-methoxyethyl bromide, followed by the introduction of a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position and a phosphoramidite group at the 3'-hydroxyl position.

Core Properties of 2'-O-MOE Modified Oligonucleotides

The 2'-O-MOE modification imparts several advantageous properties to antisense oligonucleotides, making them highly effective therapeutic agents. These properties are summarized in the table below.

| Property | Description | Quantitative Data |

| Increased Nuclease Resistance | The 2'-O-MOE group sterically hinders the approach of nucleases, the enzymes responsible for degrading nucleic acids in the body. This leads to a significantly longer half-life of the ASO in biological fluids and tissues.[2][4] | Half-life of >72 hours in 10% fetal bovine serum.[5] |

| Enhanced Binding Affinity | The C3'-endo sugar pucker pre-organizes the oligonucleotide backbone into an A-form helix, which is the preferred conformation for binding to target RNA. This results in a higher melting temperature (Tm) of the ASO-RNA duplex, indicating stronger and more stable binding.[1][2][3] | ΔTm of +0.9 to +1.6 °C per modification compared to an unmodified DNA:RNA duplex.[1][2] |

| Favorable Pharmacokinetics | 2'-O-MOE ASOs exhibit excellent pharmacokinetic properties, including broad tissue distribution and a long tissue half-life. This allows for less frequent dosing regimens. | Tissue half-life can be greater than 10-fold higher than first-generation phosphorothioate DNA ASOs.[6] |

| Reduced Immune Stimulation | Compared to first-generation phosphorothioate ASOs, 2'-O-MOE modifications have been shown to reduce the stimulation of the innate immune system, leading to an improved safety profile.[6] | Substantially reduced immune stimulation in mice compared to phosphorothioate DNA ASOs.[6] |

Mechanism of Action: RNase H-Mediated Cleavage

A prevalent mechanism of action for 2'-O-MOE modified ASOs is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To achieve this, 2'-O-MOE ASOs are often designed as "gapmers".[3][7] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides, which is flanked by "wings" of 2'-O-MOE modified nucleotides.[3] The 2'-O-MOE wings provide nuclease resistance and high binding affinity, while the DNA gap forms a substrate for RNase H upon hybridization to the target mRNA, leading to its degradation and subsequent downregulation of the encoded protein.

Caption: RNase H-mediated cleavage of target mRNA by a 2'-O-MOE gapmer ASO.

Experimental Protocols

Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of the duplex formed between a 2'-O-MOE modified oligonucleotide and its complementary RNA target.

Methodology:

-

Sample Preparation:

-

Dissolve the 2'-O-MOE oligonucleotide and its complementary RNA strand in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

The final concentration of each oligonucleotide should be 1.5 µM.[8]

-

-

Annealing:

-

Measurement:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/minute.[8]

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition.

-

Caption: Workflow for determining the melting temperature (Tm) of an ASO:RNA duplex.

Nuclease Resistance Assay

This protocol assesses the stability of 2'-O-MOE modified oligonucleotides against exonuclease degradation using snake venom phosphodiesterase (SVPD).

Methodology:

-

Oligonucleotide Labeling:

-

Label the 5'-end of the 2'-O-MOE oligonucleotide and a control unmodified DNA oligonucleotide with 32P using T4 polynucleotide kinase.

-

-

Digestion Reaction:

-

Incubate the labeled oligonucleotides (e.g., 10 µg) with SVPD (e.g., 0.04 Units) in a suitable digestion buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 4 mM MgCl2, pH 7.5) at 37°C.[9]

-

-

Time Course Analysis:

-

Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Stop the reaction by adding an equal volume of a loading buffer containing a denaturant (e.g., 7 M urea) and a tracking dye.[5]

-

-

Gel Electrophoresis:

-

Separate the digestion products on a denaturing polyacrylamide gel.

-

-

Visualization and Quantification:

-

Visualize the bands by autoradiography.

-

Quantify the percentage of intact oligonucleotide remaining at each time point to determine the degradation rate.

-

Cell-Based Assay for Antisense Activity

This protocol outlines a general procedure to evaluate the efficacy of 2'-O-MOE ASOs in reducing the expression of a target gene in cultured cells.

Methodology:

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HUVEC) in appropriate media.[1]

-

-

Transfection:

-

Transfect the cells with the 2'-O-MOE ASO using a suitable transfection reagent (e.g., Lipofectin).[1]

-

Include a negative control ASO with a scrambled sequence.

-

Perform a dose-response experiment by transfecting with a range of ASO concentrations.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for ASO uptake and target mRNA degradation.

-

-

RNA Isolation and Analysis:

-

Isolate total RNA from the cells.

-

Quantify the target mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Normalize the target mRNA levels to a housekeeping gene (e.g., G3PDH).[1]

-

-

Data Analysis:

-

Calculate the percentage of target mRNA reduction for each ASO concentration compared to the scrambled control.

-

Determine the IC50 (the concentration at which 50% of the target mRNA is reduced).

-

In Vitro RNase H Cleavage Assay

This protocol determines the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of a target RNA.

Methodology:

-

Substrate Preparation:

-

Synthesize a target RNA oligonucleotide, which can be labeled (e.g., with a fluorescent dye at the 5'-end) for visualization.

-

-

Duplex Formation:

-

Anneal the 2'-O-MOE gapmer ASO with the target RNA in an annealing buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5) by heating to 90°C for 2 minutes and then slowly cooling to room temperature.[8]

-

-

Cleavage Reaction:

-

Incubate the ASO:RNA duplex with recombinant human RNase H1 in a reaction buffer (e.g., 750 mM KCl, 500 mM Tris-HCl, 30 mM MgCl2, 100 mM DTT, pH 8.3) at 37°C for a defined period (e.g., 30 minutes).[8]

-

-

Analysis:

-

Terminate the reaction by adding EDTA.[8]

-

Separate the cleavage products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the cleavage products (if labeled) and quantify the extent of cleavage.

-

Purification and Characterization

The purity and integrity of synthetic 2'-O-MOE modified oligonucleotides are critical for their therapeutic application.

Purification

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP) HPLC is a common method for purifying 2'-O-MOE oligonucleotides. A C8 or C18 column is typically used with a mobile phase gradient of acetonitrile in a buffer such as triethylammonium bicarbonate.[10] Anion-exchange (AEX) HPLC can also be employed, which separates oligonucleotides based on their charge.[11]

Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized oligonucleotide, verifying its composition.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed structural information, confirming the identity and purity of the 2'-O-MOE modified oligonucleotide.[14][15]

Evaluating Off-Target Effects

A critical aspect of ASO drug development is the assessment of potential off-target effects.

Methodology:

-

In Silico Analysis:

-

Use bioinformatics tools to search for potential off-target sequences in the human transcriptome that have complementarity to the ASO sequence, allowing for a certain number of mismatches.

-

-

In Vitro Screening:

-

Treat a relevant human cell line with the 2'-O-MOE ASO.

-

Perform whole-transcriptome analysis (e.g., RNA-sequencing) to identify any unintended changes in gene expression.[16]

-

Validate potential off-target effects by RT-qPCR.

-

Caption: Workflow for the evaluation of potential off-target effects of ASOs.

Conclusion

The 2'-O-MOE modification has been instrumental in the development of second-generation antisense oligonucleotides, conferring a combination of high nuclease resistance, enhanced binding affinity, and a favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of this compound containing ASOs. A thorough understanding and application of these methodologies are essential for advancing the development of novel and effective oligonucleotide-based therapeutics.

References

- 1. Fully modified 2′ MOE oligonucleotides redirect polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. ymc.co.jp [ymc.co.jp]

- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

- 16. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Power of 2'-O-Methoxyethyl Modification: A Deep Dive into the Mechanism of Action of Enhanced Oligonucleotides

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone for enhancing the efficacy and drug-like properties of oligonucleotides. This in-depth technical guide elucidates the core mechanisms through which 2'-O-MOE modifications exert their effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical technology. From boosting binding affinity and conferring exceptional nuclease resistance to enabling precise gene silencing through RNase H-mediated degradation, the 2'-O-MOE modification has proven instrumental in the success of several approved antisense oligonucleotide (ASO) therapies.

Enhanced Binding Affinity and Structural Pre-organization

The 2'-O-MOE modification, a second-generation advancement in oligonucleotide chemistry, involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1][2] This seemingly subtle alteration has profound consequences for the oligonucleotide's structural and functional properties. A key effect is the pre-organization of the sugar pucker into a C3'-endo conformation, which is characteristic of an A-form duplex geometry.[1][3] This conformational preference is energetically favorable for binding to target RNA, which also adopts an A-form helix.

The result is a significant increase in the thermodynamic stability of the oligonucleotide-RNA duplex. This enhanced binding affinity is quantitatively measured by the change in melting temperature (Tm), with each 2'-O-MOE modification contributing to an increase of approximately 0.9 to 1.6 °C.[1] This heightened affinity not only ensures more stable binding to the target but also contributes to improved specificity, as mismatched sequences are more easily discriminated.[1]

Superior Nuclease Resistance: A Shield Against Degradation

A major hurdle in the development of oligonucleotide therapeutics is their susceptibility to degradation by cellular nucleases. The 2'-O-MOE modification provides a robust solution to this challenge by sterically hindering the approach of these enzymes. The methoxyethyl group at the 2' position effectively shields the phosphodiester backbone from nuclease attack, significantly extending the half-life of the oligonucleotide in biological fluids and tissues.[4][5] This increased stability is crucial for achieving sustained therapeutic effects in vivo.

The "Gapmer" Strategy: Harnessing RNase H for Gene Silencing

One of the most powerful applications of 2'-O-MOE modifications is in the design of "gapmer" antisense oligonucleotides.[6][7] These chimeric molecules consist of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-O-MOE-modified nucleotides.[6][7] This ingenious design leverages the strengths of both chemistries. The 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the central DNA gap, upon hybridization with the target mRNA, creates a DNA-RNA heteroduplex that is a substrate for the endogenous enzyme Ribonuclease H (RNase H).[6][7]

RNase H specifically recognizes and cleaves the RNA strand of a DNA-RNA hybrid, leading to the degradation of the target mRNA and subsequent downregulation of the encoded protein.[7] This mechanism provides a highly efficient and specific means of gene silencing.

Steric Blockade: An Alternative Mechanism of Action

In addition to the RNase H-dependent mechanism, fully 2'-O-MOE-modified oligonucleotides can act via a steric-blocking mechanism. By binding to a specific site on a pre-mRNA or mRNA, these oligonucleotides can physically obstruct the binding of cellular machinery involved in processes such as splicing or translation.[8] For example, ASOs can be designed to block splice sites, thereby modulating the splicing pattern of a target gene and leading to the production of a different protein isoform. This approach is exemplified by the approved drug Nusinersen (Spinraza), which corrects the splicing of the SMN2 gene.[1]

Favorable Pharmacokinetic Profile

The chemical properties conferred by the 2'-O-MOE modification also translate to favorable pharmacokinetic characteristics. These oligonucleotides exhibit good tissue distribution and a prolonged half-life, allowing for less frequent dosing.[9] The phosphorothioate backbone, often used in conjunction with 2'-O-MOE modifications, further enhances their stability and promotes binding to plasma proteins, which can influence their distribution and clearance.[10]

Quantitative Data Summary

To provide a clear overview of the impact of 2'-O-MOE modifications, the following tables summarize key quantitative data from various studies.

| Parameter | Value | Reference |

| Binding Affinity (ΔTm per modification) | +0.9 to 1.6 °C | |

| Nuclease Resistance | Significantly increased half-life compared to unmodified oligonucleotides | [4][5] |

Table 1: Key Performance Metrics of 2'-O-MOE Modifications.

Experimental Protocols

A detailed understanding of the experimental methods used to characterize 2'-O-MOE oligonucleotides is crucial for researchers in the field. Below are outlines of key experimental protocols.

Solid-Phase Oligonucleotide Synthesis

The synthesis of 2'-O-MOE modified oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.[10][11][12]

Methodology:

-

Support Functionalization: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

DMT Deprotection: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.

-

Coupling: The next 2'-O-MOE phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

-

Purification: The final product is purified, typically by chromatography, to yield the full-length oligonucleotide.

Nuclease Stability Assay

The resistance of 2'-O-MOE oligonucleotides to nuclease degradation can be assessed using in vitro assays with exonucleases.[13]

Methodology:

-

Oligonucleotide Preparation: The 2'-O-MOE modified oligonucleotide and an unmodified control are prepared at a known concentration.

-

Enzyme Incubation: The oligonucleotides are incubated with a 3'→5' exonuclease (e.g., snake venom phosphodiesterase, SVP) or a 5'→3' exonuclease (e.g., bovine spleen phosphodiesterase, BSP) in a suitable buffer at 37°C.

-

Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

-

Analysis: The degradation of the oligonucleotides over time is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The percentage of intact oligonucleotide at each time point is quantified to determine the degradation rate and half-life.

RNase H Cleavage Assay

The ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of its target RNA is evaluated using an in vitro cleavage assay.[14][15]

Methodology:

-

Substrate Preparation: A target RNA molecule, often radiolabeled or fluorescently tagged, is synthesized.

-

Hybridization: The 2'-O-MOE gapmer ASO is annealed to the target RNA to form a DNA-RNA heteroduplex.

-

RNase H Addition: Recombinant RNase H is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Analysis: The cleavage products are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging. The extent of cleavage is quantified to determine the efficiency of the ASO in mediating RNase H activity.

Visualizing the Mechanisms

To further illustrate the concepts described, the following diagrams, generated using the DOT language, depict key signaling pathways and experimental workflows.

Caption: Core advantages of 2'-O-MOE modification.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfachemic.com [alfachemic.com]

- 11. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 13. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Guardian Molecule: A Technical Guide to 2'-O-Methoxyethyl-ribocytidine (2'-O-MOE-rC) and its pivotal role in enhancing nuclease resistance

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide therapeutics, the quest for stability is paramount. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, a critical hurdle for their clinical application. Among the arsenal of chemical modifications developed to overcome this challenge, 2'-O-methoxyethyl (2'-O-MOE) stands out as a cornerstone of second-generation antisense technology. This in-depth technical guide explores the multifaceted role of 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC) in conferring robust nuclease resistance to oligonucleotides, a property that has paved the way for several FDA-approved drugs.[1]

The Mechanism of Enhanced Nuclease Resistance

The enhanced stability of 2'-O-MOE modified oligonucleotides stems from a combination of steric hindrance and conformational pre-organization. The 2'-hydroxyl group of the ribose sugar is a primary site for nuclease attack. The substitution of this hydroxyl group with a bulky 2'-O-methoxyethyl moiety sterically shields the phosphodiester backbone from enzymatic cleavage by both endonucleases and exonucleases.[1][2]

Furthermore, the 2'-O-MOE modification favors a C3'-endo sugar pucker conformation, which is characteristic of an A-form RNA-like duplex.[1] This pre-organization of the sugar moiety enhances the binding affinity of the oligonucleotide to its target RNA and promotes the formation of a stable A-form duplex. This conformation is inherently more resistant to nuclease degradation compared to the B-form DNA-like duplex.

Caption: Mechanism of this compound nuclease resistance.

Quantitative Analysis of Nuclease Resistance

The superior stability of 2'-O-MOE modified oligonucleotides has been demonstrated in numerous studies. While direct side-by-side comparisons in comprehensive tables are not always readily available in single publications, a synthesis of the literature provides a clear picture of their enhanced stability.

Table 1: Comparative Stability of Oligonucleotides in Serum

| Oligonucleotide Modification | Half-life in 10% Fetal Bovine Serum (FBS) | Reference |

| Unmodified Oligodeoxynucleotide | Degraded within 24 hours | [3] |

| Phosphorothioate (S-ODN) | > 72 hours | [3] |

| 2'-O-Methyl (2'-OMe) with Phosphorothioate | > 72 hours | [3] |

| 2'-O-Methoxyethyl (2'-O-MOE) with Phosphorothioate | > 72 hours (qualitatively superior to 2'-OMe) | [1] |

Table 2: In Vivo Pharmacokinetic Properties

| Oligonucleotide Modification | Apparent Terminal Elimination Half-life (Humans) | Reference |

| 2'-O-MOE Antisense Oligonucleotides (ASOs) | 2 - 4 weeks | [4] |

The "Gapmer" Design: Balancing Stability and Efficacy

A significant application of 2'-O-MOE modifications is in the design of "gapmer" antisense oligonucleotides (ASOs). These chimeric constructs consist of a central "gap" of deoxynucleotides, which is capable of recruiting RNase H to cleave the target mRNA. This central gap is flanked by "wings" of 2'-O-MOE modified nucleotides.[5] The 2'-O-MOE wings provide nuclease resistance and enhance binding affinity, while the DNA gap maintains the therapeutic mechanism of action.

Caption: 2'-O-MOE Gapmer ASO structure and mechanism.

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol outlines a general method for assessing the stability of oligonucleotides in serum.

1. Materials:

- Oligonucleotide of interest (e.g., 2'-O-MOE modified, unmodified control)

- Human or Fetal Bovine Serum (FBS)

- Phosphate-Buffered Saline (PBS)

- Proteinase K

- Urea

- Loading dye

- Polyacrylamide gel (denaturing)

- TBE buffer

- Nucleic acid stain (e.g., SYBR Gold)

- Incubator (37°C)

- Gel electrophoresis apparatus and power supply

- Gel imaging system

2. Method:

- Prepare a stock solution of the oligonucleotide in nuclease-free water.

- In separate microcentrifuge tubes, mix the oligonucleotide with serum (e.g., 50-90% serum in PBS) to a final desired concentration.

- Incubate the reactions at 37°C.

- At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot of the reaction and stop the degradation by adding Proteinase K and incubating at 55°C for 30 minutes, followed by the addition of a urea-containing loading dye.

- Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

- Stain the gel with a suitable nucleic acid stain.

- Visualize the gel using an imaging system and quantify the intensity of the full-length oligonucleotide band at each time point.

- Calculate the half-life of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time.

Protocol 2: 3'-Exonuclease (Snake Venom Phosphodiesterase - SVPD) Assay

This protocol provides a method for evaluating the stability of oligonucleotides against a specific 3'-exonuclease.

1. Materials:

- Oligonucleotide of interest (radiolabeled or fluorescently labeled for detection)

- Snake Venom Phosphodiesterase (SVPD)

- Reaction buffer (e.g., Tris-HCl with MgCl2)

- Stop solution (e.g., EDTA in formamide)

- Polyacrylamide gel (denaturing)

- TBE buffer

- Autoradiography film or fluorescence scanner

2. Method:

- Set up the reaction by combining the labeled oligonucleotide, reaction buffer, and nuclease-free water.

- Initiate the reaction by adding SVPD.

- Incubate the reaction at 37°C.

- At specific time points, remove aliquots and quench the reaction by adding the stop solution.

- Analyze the degradation products by denaturing PAGE.

- Visualize the results by autoradiography or fluorescence scanning. The disappearance of the full-length oligonucleotide band and the appearance of shorter degradation products indicate nuclease activity.

- Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics.

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Oligo_Prep" [label="Prepare Oligonucleotide Solutions\n(2'-O-MOE and Controls)", fillcolor="#F1F3F4"];

"Incubation" [label="Incubate with Nuclease Source\n(e.g., Serum, SVPD) at 37°C", fillcolor="#FBBC05", fontcolor="#202124"];

"Time_Points" [label="Collect Aliquots at\nVarious Time Points", fillcolor="#F1F3F4"];

"Quench" [label="Stop Reaction\n(e.g., Proteinase K, EDTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Analysis" [label="Analyze by Denaturing PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Visualization" [label="Visualize and Quantify\n(e.g., Staining, Autoradiography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Determine Half-life and\nDegradation Kinetics", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Oligo_Prep";

"Oligo_Prep" -> "Incubation";

"Incubation" -> "Time_Points";

"Time_Points" -> "Quench";

"Quench" -> "Analysis";

"Analysis" -> "Visualization";

"Visualization" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Caption: Workflow for a typical nuclease stability assay.

Conclusion

The 2'-O-methoxyethyl modification, particularly of cytidine, represents a significant advancement in the field of oligonucleotide therapeutics. By imparting exceptional nuclease resistance and enhancing binding affinity, this compound has been instrumental in the development of stable and effective antisense drugs. The strategic incorporation of this modification, as exemplified in the gapmer design, allows for a fine balance between stability and biological activity. The experimental protocols provided herein offer a framework for researchers to evaluate and compare the stability of novel oligonucleotide constructs, furthering the development of the next generation of nucleic acid-based medicines.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. synoligo.com [synoligo.com]

- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 2'-O-Methoxyethyl (2'-O-MOE) Modification on Antisense Oligonucleotide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for targeting the genetic basis of diseases. Their efficacy, however, is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are susceptible to rapid degradation by nucleases, limiting their therapeutic potential. Chemical modifications are therefore crucial to enhance their stability and pharmacokinetic properties. Among the most successful and widely adopted second-generation modifications is the 2'-O-methoxyethyl (2'-O-MOE) modification of the ribose sugar. This in-depth technical guide explores the profound impact of the 2'-O-MOE modification, specifically focusing on 2'-O-MOE-ribocytidine (2'-O-MOE-rC), on the stability of ASOs. We will delve into the quantitative improvements in thermal stability and nuclease resistance, provide detailed experimental methodologies for assessing these parameters, and visualize key experimental workflows.

The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group. This chemical alteration confers several advantageous properties to ASOs, including increased binding affinity to target RNA, enhanced resistance to nuclease degradation, and a favorable pharmacokinetic profile.[1][2][3] These attributes have led to the successful development of several FDA-approved ASO drugs incorporating 2'-O-MOE modifications.[2]

Quantitative Impact of 2'-O-MOE Modification on ASO Stability

The introduction of 2'-O-MOE modifications into an ASO has a quantifiable positive effect on its stability. These effects are primarily observed in two key areas: increased thermal stability (melting temperature, Tm) and enhanced resistance to nuclease-mediated degradation.

Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) of an ASO-RNA duplex is a critical parameter that reflects the stability of the hybrid. A higher Tm indicates a stronger and more stable binding between the ASO and its target RNA. The 2'-O-MOE modification has been shown to significantly increase the Tm of ASO-RNA duplexes.

| Modification | Change in Tm per Modification (°C) | Reference |

| 2'-O-MOE | +0.9 to +2.0 | [2][4] |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [2] |

| 2'-Fluoro (2'-F) | +2.5 | [2] |

Table 1: Comparison of the change in melting temperature (Tm) per modification for different 2'-sugar modifications.

The increase in Tm conferred by the 2'-O-MOE modification is attributed to the pre-organization of the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for A-form duplex geometry.[2] This conformational rigidity enhances the thermodynamic stability of the nucleic acid duplex.[2]

Nuclease Resistance

One of the most significant advantages of the 2'-O-MOE modification is the substantial increase in resistance to degradation by nucleases, which are abundant in biological fluids and tissues.[1][2] This enhanced stability is crucial for maintaining the therapeutic concentration of the ASO in vivo.

| ASO Chemistry | Stability in Rat Duodenum (8 hours) | Reference |

| Phosphorothioate (PS) ODN | Only chain-shortened metabolites recovered | [5][6] |

| Partially Modified 2'-O-MOE PS ASO | ~50% remained intact | [5][6] |

| Fully Modified 2'-O-MOE PS ASO | Completely stable, no measurable metabolites | [5][6] |

Table 2: In vivo presystemic stability of different ASO chemistries following intraduodenal administration in rats.

The steric hindrance provided by the 2'-O-methoxyethyl group protects the phosphodiester backbone from nuclease attack.[7] This protection is significantly greater than that offered by first-generation phosphorothioate (PS) modifications alone.

In Vivo Half-Life

The enhanced nuclease resistance and favorable protein binding characteristics of 2'-O-MOE modified ASOs translate to a significantly longer half-life in vivo compared to unmodified or first-generation ASOs.[2]

| ASO Type | Elimination Half-Life | Species | Reference |

| Phosphodiester Oligonucleotide | ~5 minutes | Monkey | [8] |

| Phosphorothioate (S-Oligonucleotide) | 35 to 50 hours | Animal models | [8] |

| 2'-O-MOE Modified ASO | Multiple days (tissue) | Multiple species | [9] |

| 25-mer hybrid 2'-O-methyl/PS ASO | 52.02 hours (plasma) | Rats | [10] |

Table 3: Comparison of in vivo elimination half-lives of different ASO types.

The prolonged tissue half-life of 2'-O-MOE ASOs allows for less frequent dosing, which is a significant advantage for patient compliance and convenience.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the stability of 2'-O-MOE modified ASOs.

Determination of Melting Temperature (Tm)

Principle: The melting temperature (Tm) is determined by monitoring the change in absorbance of an ASO-RNA duplex at 260 nm as the temperature is increased. As the duplex denatures into single strands, the absorbance increases (hyperchromic effect). The Tm is the temperature at which 50% of the duplex has denatured.[11]

Materials:

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

ASO and complementary RNA oligonucleotides

-

Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

-

Oligonucleotide Preparation: Dissolve the ASO and its complementary RNA target in the melting buffer to a final concentration of 1-5 µM each.

-

Annealing: Mix equal volumes of the ASO and RNA solutions. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Set the temperature program to ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

Data Acquisition: Place the cuvette containing the annealed duplex into the spectrophotometer and start the temperature ramp. Record the absorbance at regular temperature intervals.

-

Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.[11]

Nuclease Degradation Assay

Principle: This assay assesses the stability of ASOs in the presence of nucleases. The degradation of the ASO over time is monitored by techniques such as gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS). Snake venom phosphodiesterase (SVPD), a 3'-exonuclease, is commonly used for in vitro stability studies.

Materials:

-

ASO samples (2'-O-MOE modified and controls)

-

Snake Venom Phosphodiesterase (SVPD)

-

Digestion buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 4 mM MgCl2, pH 7.5)

-

Polyacrylamide gel electrophoresis (PAGE) system or LC-MS system

-

Staining agent for nucleic acids (e.g., SYBR Gold) or appropriate LC-MS reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the ASO (e.g., 5 µM), SVPD (e.g., 0.04 U), and digestion buffer. Prepare a control reaction without the enzyme.

-

Incubation: Incubate the reactions at 37°C. Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+) or by heat inactivation (e.g., 95°C for 5 minutes).

-

Analysis by PAGE:

-

Mix the samples with a loading dye.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant voltage.

-

Stain the gel with a fluorescent dye and visualize the bands under a gel documentation system. The disappearance of the full-length ASO band and the appearance of smaller fragments indicate degradation.

-

-

Analysis by LC-MS:

-

Inject the samples into an LC-MS system equipped with an appropriate column for oligonucleotide analysis.

-

Analyze the chromatograms and mass spectra to identify and quantify the full-length ASO and its degradation products over time.

-

In Vivo Pharmacokinetic Study in Rats

Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a 2'-O-MOE modified ASO in a rodent model. Plasma and tissue concentrations of the ASO are measured over time following administration.

Materials:

-

2'-O-MOE modified ASO

-

Sprague-Dawley rats (or other appropriate strain)

-

Dosing vehicles (e.g., sterile saline)

-

Blood collection supplies (e.g., EDTA tubes)

-

Tissue homogenization equipment

-

Analytical method for ASO quantification (e.g., hybridization-based ELISA, LC-MS/MS)

Procedure:

-

Dosing: Administer the ASO to the rats via the desired route (e.g., intravenous bolus or subcutaneous injection) at a specific dose (e.g., 10 mg/kg).

-

Sample Collection:

-

Plasma: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72 hours) into EDTA tubes. Centrifuge the blood to separate the plasma and store it at -80°C.

-

Tissues: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, spleen, heart, lung). Rinse the tissues, blot them dry, weigh them, and store them at -80°C until analysis.

-

-

Sample Processing:

-

Plasma: Plasma samples may require protein precipitation or solid-phase extraction (SPE) to isolate the ASO before analysis.

-

Tissues: Homogenize the tissue samples in a suitable buffer. The ASO can then be extracted from the homogenate using methods like SPE.

-

-

ASO Quantification: Quantify the concentration of the full-length ASO in the processed plasma and tissue samples using a validated analytical method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance, volume of distribution, and elimination half-life.

Visualizations

Experimental Workflow: ASO Stability Assessment

References

- 1. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. marinbio.com [marinbio.com]

- 3. lcms.cz [lcms.cz]

- 4. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligonucleotide Melting Temperature [sigmaaldrich.com]

- 9. aliribio.com [aliribio.com]

- 10. The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions | eLife [elifesciences.org]

- 11. files.core.ac.uk [files.core.ac.uk]

The Dawn of a New Therapeutic Era: A Technical Guide to 2'-O-Methoxyethyl Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, with oligonucleotide-based drugs emerging as a powerful modality to target the genetic basis of diseases. Among the chemical modifications that have propelled this field forward, the 2'-O-methoxyethyl (2'-O-MOE) modification stands out as a cornerstone of modern antisense technology. This in-depth technical guide explores the therapeutic potential of 2'-O-MOE modified oligonucleotides, providing a comprehensive overview of their mechanism of action, key experimental methodologies, and a summary of their performance characteristics.

The 2'-O-MOE Modification: Enhancing Therapeutic Properties

The 2'-O-MOE modification is a second-generation chemical alteration applied to the ribose sugar of nucleotides.[1] This modification replaces the 2'-hydroxyl group with a 2'-O-methoxyethyl group, conferring a range of advantageous properties to antisense oligonucleotides (ASOs).[2] These enhancements have been pivotal in the development of several approved ASO drugs and numerous candidates in clinical trials.[2]

The primary benefits of the 2'-O-MOE modification include:

-

Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by endo- and exonucleases, thereby extending its half-life in biological systems.[2][3]

-

Enhanced Binding Affinity: This modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which increases the binding affinity of the ASO to its target mRNA.[2] This enhanced affinity translates to improved potency.

-

Improved Specificity: 2'-O-MOE modified ASOs exhibit a greater loss of affinity in the presence of mismatched bases compared to unmodified oligonucleotides, leading to higher specificity for the intended target and reducing off-target effects.[2]

-

Favorable Pharmacokinetic Profile: The modification enhances binding to plasma proteins, which reduces renal clearance and facilitates distribution to various tissues.[4]

-

Reduced Immunostimulatory Effects: Compared to first-generation phosphorothioate (PS) oligonucleotides, 2'-O-MOE modifications can help mitigate the innate immune responses often associated with unmodified oligonucleotides.[1]

Mechanism of Action: The "Gapmer" Design and RNase H-Mediated Degradation

The most common and effective design for 2'-O-MOE modified ASOs is the "gapmer" configuration.[3][5] This chimeric design consists of a central "gap" of 8-10 deoxynucleotides flanked by "wings" of 2'-O-MOE modified nucleotides.[5] This architecture is crucial for its mechanism of action, which relies on the ubiquitous enzyme Ribonuclease H (RNase H).[6]

Here's a step-by-step breakdown of the process:

-

Hybridization: The 2'-O-MOE ASO, introduced into a cell, binds with high specificity to its complementary sequence on the target messenger RNA (mRNA).

-

RNase H Recruitment: The DNA-RNA heteroduplex formed in the central "gap" region is recognized and bound by RNase H.[6] The 2'-O-MOE wings do not support RNase H activity and serve to protect the ASO from degradation and enhance target affinity.[3]

-

mRNA Cleavage: RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.[6]

-

Gene Silencing: The degradation of the mRNA prevents its translation into a functional protein, effectively silencing the expression of the target gene.

-

ASO Recycling: The ASO is released from the cleaved mRNA and can go on to bind and initiate the degradation of additional target mRNA molecules.

This mechanism provides a powerful and specific means of downregulating the production of disease-causing proteins.

Quantitative Data Summary

The following tables summarize key quantitative data for 2'-O-MOE modified oligonucleotides, providing a comparative overview of their performance characteristics.

Table 1: Binding Affinity and Nuclease Resistance

| Modification | ΔTm per Modification (°C) vs. DNA/RNA | Nuclease Resistance (Relative to Unmodified) | Reference(s) |

| 2'-O-MOE | +0.9 to +1.6 | High | [2] |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | Moderate | [2] |

| Unmodified Phosphorothioate (PS) | -0.5 | Low | [7] |

| Locked Nucleic Acid (LNA) | +3 to +8 | Very High | [8] |

Table 2: In Vivo Efficacy of a 2'-O-MOE ASO Targeting PTEN mRNA in Mice

| Treatment Group | Dose (mg/kg) | Liver PTEN mRNA Reduction (%) | Spleen PTEN mRNA Reduction (%) | Reference(s) |

| Saline Control | - | 0 | 0 | [9] |

| 2'-O-MOE ASO | 4.5 | ~25 | ~15 | [9] |

| 2'-O-MOE ASO | 9 | ~50 | ~30 | [9] |

| 2'-O-MOE ASO | 18 | ~75 | ~50 | [9] |

| 2'-O-MOE ASO | 36 | >80 | ~60 | [9] |

Table 3: Comparative Hepatotoxicity of ASO Modifications in Mice

| ASO Modification | Dose (mg/kg/week) | Serum ALT (U/L) | Liver Weight (% of Body Weight) | Histopathological Findings | Reference(s) |

| Saline Control | - | 20-40 | 4-5 | Normal | [8] |

| 2'-O-MOE | 50 | 30-50 | 4-5 | Minimal to no changes | [8] |

| LNA | 50 | >1000 | >7 | Moderate to severe hepatocellular degeneration and necrosis | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of 2'-O-MOE modified oligonucleotides.

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

Objective: To synthesize a 2'-O-MOE modified oligonucleotide using an automated solid-phase synthesizer.

Materials:

-

2'-O-MOE phosphoramidites (A, C, G, T/U)

-

DNA phosphoramidites (for the gap region)

-

Controlled pore glass (CPG) solid support

-

Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

-

Ammonia solution

-

HPLC purification system

Protocol:

-

Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the positions for 2'-O-MOE and DNA phosphoramidites.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Addition of the next phosphoramidite to the growing chain.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the remaining protecting groups by incubation in concentrated ammonia at an elevated temperature.

-

Purification: Purify the full-length oligonucleotide from shorter failure sequences using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

-

Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV spectrophotometry at 260 nm.

In Vitro Evaluation of ASO Activity

Objective: To determine the efficacy of a 2'-O-MOE ASO in reducing target mRNA levels in cultured cells.

Materials:

-

Cultured cells expressing the target gene

-

2'-O-MOE ASO and a scrambled control ASO

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for the target gene and a housekeeping gene

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Dilute the ASO (and control) and the transfection reagent separately in serum-free medium.

-

Combine the diluted ASO and transfection reagent and incubate to allow complex formation.

-

Add the ASO-lipid complexes to the cells and incubate for the desired duration (typically 24-72 hours).

-

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions with primers for the target gene and a housekeeping gene (for normalization).

-

Perform qPCR and analyze the data to determine the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells.

-

In Vivo Efficacy Study in a Mouse Model

Objective: To evaluate the in vivo efficacy and tolerability of a 2'-O-MOE ASO in a relevant mouse model.

Materials:

-

Appropriate mouse model of the disease

-

2'-O-MOE ASO and a saline or control ASO solution

-

Syringes and needles for administration (e.g., subcutaneous or intravenous)

-

Anesthesia and surgical tools (if required)

-

Tissue collection and processing reagents

Protocol:

-

Animal Acclimation and Grouping: Acclimate the mice to the facility and randomly assign them to treatment and control groups.

-

ASO Administration: Administer the ASO to the treatment group via the chosen route (e.g., subcutaneous injection) at the predetermined dose and frequency. Administer the control solution to the control group.

-

Monitoring: Monitor the animals regularly for any signs of toxicity, including changes in body weight, behavior, and overall health.

-

Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor) for analysis.

-

Pharmacodynamic Analysis: Extract RNA from the tissues and perform qPCR to quantify the reduction in target mRNA levels.

-

Pharmacokinetic Analysis: Analyze plasma and tissue samples to determine the concentration and distribution of the ASO.

-

Toxicology Assessment: Perform histopathological analysis of key organs to assess any potential toxicity.

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by RNase H-dependent 2'-O-MOE ASOs is the central dogma of molecular biology, specifically the flow of genetic information from DNA to protein. By intercepting and promoting the degradation of mRNA, these ASOs effectively block a critical step in gene expression.

Conclusion

2'-O-MOE modified oligonucleotides represent a mature and highly effective platform for the development of antisense therapeutics. Their enhanced stability, binding affinity, and favorable safety profile have overcome many of the challenges associated with earlier generations of antisense drugs. The "gapmer" design, coupled with the RNase H mechanism of action, provides a robust and specific means of silencing disease-causing genes. As our understanding of the underlying biology of diseases continues to grow, the therapeutic potential of 2'-O-MOE oligonucleotides is poised to expand, offering new hope for patients with a wide range of genetic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. eu.idtdna.com [eu.idtdna.com]

- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microsynth.com [microsynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Role of 2'-O-Methoxyethyl Ribonucleosides in Molecular Biology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of molecular biology and therapeutic development, the ability to modulate gene expression with precision is paramount. Antisense oligonucleotides (ASOs) have emerged as a powerful tool for achieving this, and their efficacy is largely dependent on the chemical modifications of their structure. Among the most significant of these are the second-generation modifications, exemplified by the 2'-O-methoxyethyl (2'-O-MOE) substitution on ribonucleosides like cytidine (rC). This modification has become a cornerstone of modern ASO design, conferring a unique combination of properties that enhance stability, binding affinity, and safety.

This technical guide provides an in-depth exploration of the basic research applications of 2'-O-MOE-modified oligonucleotides. We will delve into the core properties that make this modification advantageous, present quantitative data on its performance, provide detailed experimental protocols for its use, and visualize the key mechanisms and workflows involved.

Core Properties of 2'-O-MOE Modification

The 2'-O-MOE modification involves the addition of a methoxyethyl group to the 2' position of the ribose sugar.[1][2][3] This seemingly subtle alteration has profound effects on the oligonucleotide's behavior:

-

Enhanced Nuclease Resistance: Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids. The 2'-O-MOE modification provides steric hindrance, protecting the phosphodiester backbone from nuclease attack and significantly extending the half-life of the ASO in plasma and tissues from minutes to days.[4][5]

-

Increased Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo conformation, which is favorable for forming stable A-form duplexes with target RNA molecules.[2][6] This results in a higher binding affinity and thermodynamic stability of the ASO-RNA heteroduplex.[2]

-

Reduced Toxicity: Compared to first-generation phosphorothioate (PS) modifications, which can cause non-specific protein binding and associated toxicity, 2'-O-MOE ASOs generally exhibit a more favorable safety profile with fewer off-target effects.[3][7]

Mechanism of Action: The RNase H Gapmer Strategy

One of the most effective applications of 2'-O-MOE modifications is in the design of "gapmer" ASOs.[3] ASOs composed entirely of 2'-O-MOE nucleotides will bind to their target RNA but will not induce its degradation, acting as steric blockers.[3] To harness the cell's natural machinery for RNA degradation, a gapmer is constructed. This chimeric design consists of:

-

A central "gap" of 8-10 standard DNA nucleotides.

-

Flanking "wings" on the 5' and 3' ends composed of 2'-O-MOE modified nucleotides.[8]

When this gapmer ASO binds to its complementary mRNA target, the DNA-RNA heteroduplex formed by the central gap becomes a substrate for the endogenous enzyme RNase H1.[9][10] RNase H1 selectively cleaves the RNA strand of the duplex, leading to the destruction of the target mRNA and subsequent downregulation of protein expression.[8] The 2'-O-MOE wings serve to increase binding affinity and protect the ASO from degradation.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]

- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

The Rise of Second-Generation Antisense Oligonucleotides: A Technical Deep Dive into 2'-O-Methoxyethyl (2'-O-MOE) Modification

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotide (ASO) technology has opened new frontiers in the targeted therapy of a wide range of diseases. First-generation ASOs, while promising, were hampered by limitations such as susceptibility to nuclease degradation and lower binding affinity to their target RNA. The development of second-generation modifications, prominently featuring the 2'-O-methoxyethyl (2'-O-MOE) moiety, has significantly overcome these hurdles, leading to a new class of potent and durable therapeutics. This technical guide provides an in-depth exploration of 2'-O-MOE ASOs, covering their mechanism of action, key experimental methodologies, and a summary of their enhanced properties.

Introduction to 2'-O-MOE Modification

The 2'-O-MOE modification is a chemical alteration at the 2' position of the ribose sugar in an oligonucleotide.[1] This modification replaces the hydroxyl group with a methoxyethyl group, conferring several advantageous properties upon the ASO.[1][2] These enhancements include increased resistance to nuclease degradation, higher binding affinity for target RNA, and a favorable toxicity profile.[2][3] The 2'-O-MOE modification is a hallmark of second-generation ASOs and has been integral to the success of several FDA-approved drugs.[1][4]

Mechanism of Action of 2'-O-MOE ASOs

2'-O-MOE modified ASOs primarily exert their therapeutic effects through two distinct mechanisms: RNase H-mediated degradation of target mRNA and steric hindrance to modulate RNA processing.

RNase H-Mediated Degradation

The most common mechanism for 2'-O-MOE ASOs designed to downregulate gene expression is through the recruitment of RNase H.[2][5] This is achieved using a "gapmer" design, where a central block of deoxynucleotides (the "gap") is flanked by 2'-O-MOE modified nucleotides (the "wings").[2][6] The 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the DNA gap forms a DNA:RNA heteroduplex upon binding to the target mRNA.[6][7] This heteroduplex is a substrate for RNase H1, an endogenous enzyme that selectively cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[7][8]

Caption: RNase H-mediated degradation pathway of a 2'-O-MOE gapmer ASO.

Steric Blockade and Splicing Modulation

When fully modified with 2'-O-MOE, ASOs do not typically induce RNase H activity.[5] Instead, these ASOs can act as steric blockers. By binding to specific sequences on a pre-mRNA, they can physically obstruct the access of splicing machinery components.[2][5] This can be used to modulate alternative splicing, for instance, to exclude an exon containing a premature stop codon or to include a missing exon, thereby restoring the production of a functional protein.[9][10] This mechanism is particularly valuable for treating diseases caused by splicing defects.[9]

Caption: Mechanism of splicing modulation by a steric-blocking 2'-O-MOE ASO.

Quantitative Data and Performance Metrics

The incorporation of 2'-O-MOE modifications significantly enhances the biophysical and pharmacological properties of ASOs compared to their unmodified or first-generation counterparts.

| Property | Unmodified DNA | Phosphorothioate (PS) | 2'-O-MOE (PS backbone) | Rationale for Improvement |

| Nuclease Resistance | Very Low | Moderate | High | The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease attack.[1][2] |

| Binding Affinity (Tm) | Baseline | Decreased | Increased | The 2'-O-MOE modification locks the sugar pucker in a C3'-endo conformation, pre-organizing the ASO for binding to RNA, thus increasing duplex stability.[3][5] |

| In Vivo Potency | Low | Moderate | High | The combination of high nuclease resistance and enhanced binding affinity leads to improved potency in animal models.[11][12] |

| Toxicity | Low | Moderate-High | Low-Moderate | The 2'-O-MOE modification can reduce non-specific protein binding and associated toxicities compared to PS-only ASOs.[2][13] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used in the development and characterization of 2'-O-MOE ASOs.

Synthesis of 2'-O-MOE Phosphoramidites

The synthesis of 2'-O-MOE ASOs relies on the availability of the corresponding phosphoramidite building blocks.

Methodology:

-